molecular formula C22H20FN3S B11462356 7-(4-fluorophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-fluorophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11462356
M. Wt: 377.5 g/mol
InChI Key: RTNLKBGJDQUUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-fluorophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyrimidines, and thiols. The key steps may involve:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving substituted anilines and pyrimidines under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The thiol group can be introduced via nucleophilic substitution reactions using appropriate thiolating agents.

    Fluorination: The fluorine atom can be introduced using fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the phenyl groups, potentially leading to the formation of dihydropyrimidines or reduced phenyl derivatives.

    Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, or alkylation, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO₃) under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the pyrimidine ring could yield dihydropyrimidines.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-fluorophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest that it could act as an inhibitor or modulator of specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Pyrrolopyrimidines are known for their activity against various diseases, including cancer, inflammation, and infectious diseases. This compound could be a candidate for drug development and optimization.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties could be harnessed for the production of high-value products.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It may interact with cell surface or intracellular receptors, modulating their signaling pathways and leading to various biological effects.

    DNA/RNA Interaction: The compound could bind to nucleic acids, affecting their structure and function, and potentially leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 7-(4-bromophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 7-(4-methylphenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

The uniqueness of 7-(4-fluorophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the fluorine atom can significantly influence its reactivity, stability, and interactions with biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C22H20FN3S

Molecular Weight

377.5 g/mol

IUPAC Name

7-(4-fluorophenyl)-4-(2-methylpropylsulfanyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C22H20FN3S/c1-15(2)13-27-22-20-19(16-6-4-3-5-7-16)12-26(21(20)24-14-25-22)18-10-8-17(23)9-11-18/h3-12,14-15H,13H2,1-2H3

InChI Key

RTNLKBGJDQUUKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.